L-Threonine, N-(phenylmethyl)-
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Overview
Description
L-Threonine, N-(phenylmethyl)-: is a derivative of the essential amino acid L-Threonine This compound is characterized by the substitution of a phenylmethyl group at the nitrogen atom of the threonine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Threonine, N-(phenylmethyl)- typically involves the reaction of L-Threonine with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of L-Threonine attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of L-Threonine, N-(phenylmethyl)- often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: L-Threonine, N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce amines .
Scientific Research Applications
Chemistry: L-Threonine, N-(phenylmethyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate their biochemical properties .
Medicine: L-Threonine, N-(phenylmethyl)- has potential therapeutic applications. It is being explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of novel catalysts and polymers .
Mechanism of Action
The mechanism of action of L-Threonine, N-(phenylmethyl)- involves its interaction with specific molecular targets. The phenylmethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
N-Benzyloxycarbonyl L-Threonine Amide: This compound has a similar structure but with a benzyloxycarbonyl group instead of a phenylmethyl group.
L-Threonine, N-(phenylmethyl)-, methyl ester: This ester derivative has a methyl group attached to the carboxyl group of threonine.
Uniqueness: L-Threonine, N-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
681851-22-9 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(2S,3R)-2-(benzylamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-8(13)10(11(14)15)12-7-9-5-3-2-4-6-9/h2-6,8,10,12-13H,7H2,1H3,(H,14,15)/t8-,10+/m1/s1 |
InChI Key |
CNVHWCWOUHXSLK-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C(C(=O)O)NCC1=CC=CC=C1)O |
Origin of Product |
United States |
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